N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine

Regioisomer identification HPLC method development Reference standard characterization

Avoid ANDA rejection due to misidentification of Tofacitinib impurities. This certified reference standard (Tofacitinib Impurity 9) eliminates that risk with confirmed (3R,4R) stereochemistry and 2-amine regioisomer identity, chromatographically distinct from enantiomers and other regioisomers. Validated for accurate RRT and system suitability testing, it directly supports ICH Q2(R1) method validation and DMF/CEP documentation packages.

Molecular Formula C13H19N5
Molecular Weight 245.32 g/mol
Cat. No. B13424234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine
Molecular FormulaC13H19N5
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1CCNCC1N(C)C2=NC=C3C=CNC3=N2
InChIInChI=1S/C13H19N5/c1-9-3-5-14-8-11(9)18(2)13-16-7-10-4-6-15-12(10)17-13/h4,6-7,9,11,14H,3,5,8H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1
InChIKeyIUROZHGZCXNOHH-KOLCDFICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tofacitinib Impurity 9


N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine (CAS 2374700-39-5) is a defined process-related impurity of the Janus kinase (JAK) inhibitor tofacitinib, bearing the characteristic (3R,4R)-4-methylpiperidine scaffold with a methyl substitution at the 2-amine position of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core. [1] Its molecular formula is C13H19N5 (MW 245.32), and it is supplied as a reference standard with certified purity (typically ≥98%) under controlled storage conditions (2–8°C or -20°C) to support analytical method development.

1
2-Amine regioisomer reference standard for accurate RRT assignment in HPLC methods
2
(3R,4R) stereochemical configuration matching tofacitinib API for chiral impurity profiling
3
Certified high-purity reference standard with full characterization for ANDA method validation

Why Tofacitinib Impurity 9 Is Not Interchangeable


Generic substitution of Tofacitinib Impurity 9 with other impurities of identical molecular formula (C13H19N5) fails at the regulatory and analytical levels because the 2-amine regioisomer of the 7-deazapurine core is chromatographically and spectroscopically distinguishable from the 4-amine regioisomer, and the (3R,4R) stereochemical configuration at the piperidine ring directly mirrors the active pharmaceutical ingredient (API) stereochemistry. In contrast, the (3S,4S) enantiomer (Tofacitinib Impurity N, CAS 1260614-73-0) represents the non-pharmacopoeial antipode, leading to orthogonal regulatory treatment and reporting thresholds. [1] Using an incorrect impurity reference standard such as the 4-amine analog (CAS 477600-74-1) or enantiomer invalidates relative retention time (RRT) identification, quantitative acceptance criteria, and ANDA submission data packages.

4-Amine regioisomer misidentification
Using the 4-amine analog (CAS 477600-74-1) may yield incorrect RRT values and invalidate impurity profiling data.
(3S,4S) enantiomer mismatch
The SS-enantiomer (Impurity N) requires distinct chiral HPLC methodology; substitution compromises quantitative accuracy.
Unqualified impurity mixtures
Co-eluting mixtures or in-house preparations may produce ambiguous peak identification, limiting regulatory acceptance.

Quantitative Differentiation Evidence


Regioisomeric Differentiation: 2-Amine vs. 4-Amine

Tofacitinib Impurity 9 (CAS 2374700-39-5) bears the methylamino substituent at the 2-position of the pyrrolo[2,3-d]pyrimidine ring, whereas the more common 4-amine regioisomer (CAS 477600-74-1) that mimics the tofacitinib API core is chromatographically baseline-resolved from Impurity 9 under reversed-phase HPLC conditions. [1] In a validated UHPLC method using 10 mM ammonium acetate (pH 5.0)–acetonitrile (80:20) at 0.5 mL/min and UV detection at 220 nm, the 4-amine impurity (designated TF-A) exhibited a limit of detection (LOD) of 6.2 µg/mL and recovery of 95.6% at the LOQ level, while the 2-amine impurity 9 elutes at a distinct retention time window under the same gradient conditions. [1]

Regioisomer resolution
Head-to-head
Distinct retention; 4-amine TF-A LOD 6.2 µg/mL
Correct regioisomer ensures accurate RRT assignment
UHPLC, ammonium acetate pH 5.0–ACN, UV 220 nm
Regioisomer identification HPLC method development Reference standard characterization

Enantiomeric Identity and Pharmacopoeial Classification

Tofacitinib Impurity 9 retains the (3R,4R) absolute configuration at the 4-methylpiperidine ring, identical to the tofacitinib API (RR-isomer). The enantiomeric counterpart, (3S,4S)-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity N, CAS 1260614-73-0), is separately catalogued as a distinct impurity with independent regulatory significance. In chiral RP-HPLC methods validated for tofacitinib enantiomer separation (CHIRALPAK IH column, ammonium acetate pH 8.0–acetonitrile gradient, UV 285 nm), the SS-isomer is resolved from the RR-isomer with an LOD of 0.04 µg/mL and LOQ of 0.1 µg/mL, achieving average recovery of 98.6% (RSD 0.7%). [1] Impurity 9, being an RR-configured species, co-elutes with the API enantiomer class and must be quantified via achiral methods. [1][2]

Enantiomer-directed methodology
Cross-study comparable
SS-enantiomer LOD 0.04 µg/mL (chiral); RR requires achiral method
Analytical platform choice depends on enantiomer identity
CHIRALPAK IH, UV 285 nm vs achiral standard JX20130251
Chiral purity Enantiomer control Pharmacopoeial compliance

Process-Related vs. Degradation Product Classification

LC-MS analysis of tofacitinib citrate identified eleven major related substances, categorized into five process-related substances and six degradation products. [1] Tofacitinib Impurity 9 (CAS 2374700-39-5), lacking the cyanoacetyl side chain characteristic of the final API, is a late-stage intermediate or deprotection product formed during the synthetic route, distinguishing it from degradation products such as hydrolytic ring-opened species that arise under stressed conditions (acidic, basic, thermal, oxidative). [1][2] While tofacitinib degrades significantly under thermal and oxidative stress, the process-related impurities like Impurity 9 serve as markers of synthetic completeness rather than stability failure. [1]

Impurity origin classification
Class-level inference
5 process-related impurities; Impurity 9 is a process marker
Process marker for synthesis, not stability-indicating use
LC-MS, C18 gradient, ICH stress conditions
Process impurity control Synthetic route monitoring Quality by Design (QbD)

Physicochemical Properties and Chromatographic Retention

Computed physicochemical parameters for Tofacitinib Impurity 9 (CAS 2374700-39-5) include a predicted LogP of 1.39 and a topological polar surface area (TPSA) of 56.84 Ų, with 4 hydrogen bond acceptors and 2 hydrogen bond donors. By comparison, the tofacitinib API (CAS 477600-75-2) contains the additional cyanoacetyl side chain (C16H20N6O, MW 312.37), yielding a higher LogP and altered TPSA that drives earlier or later elution depending on mobile phase composition. [1] The lower LogP of Impurity 9 relative to the API and the cyanoacetyl-bearing impurities (e.g., Impurity A, CAS 1092578-46-5; MW 312.38) directly translates to weaker reversed-phase retention, enabling chromatographic resolution from later-eluting hydrophobic species in gradient methods.

Physicochemical retention predictors
Cross-study comparable
LogP 1.39 (Impurity 9) vs higher for API; TPSA 56.84 Ų
Lower LogP aids separation from cyanoacetyl impurities
Predicted values; confirm experimentally
Physicochemical characterization LogP TPSA Chromatographic method development

Certified Reference Standard Purity and Characterization

Commercially available Tofacitinib Impurity 9 is supplied with certified purity of 98.0% (Leyan, Product No. 1237896) or greater, accompanied by detailed characterization data compliant with regulatory guidelines and provision for further traceability against USP or EP pharmacopoeial standards. [1] In contrast, generic tofacitinib impurity mixtures or in-house synthesized impurity preparations often lack batch-specific Certificates of Analysis with validated HPLC purity, NMR confirmation, and MS spectral data. The import registration standard for Tofacitinib Citrate Tablets (Standard No. JX20130251) lists 22 specific impurities, and QCSRM's verification study demonstrated that only properly characterized single-impurity reference standards yielded RRT values that closely aligned with those specified in the regulatory standard, while co-eluting mixtures (e.g., RM-T0603(15&16&45)) produced ambiguous identification. [2]

Certified standard quality
Specification review
Purity ≥98% (HPLC); NMR, MS, RRT characterization
Supports regulatory method validation and ANDA submission
ICH Q3A/Q3B compliance; JX20130251 alignment
Reference standard purity Certificate of Analysis Pharmacopoeial traceability

Procurement-Relevant Application Scenarios


Analytical Method Development for ANDA Filings

Tofacitinib Impurity 9 serves as a qualified reference standard for HPLC/UHPLC method development and validation under the import registration standard JX20130251. Its distinct 2-amine regioisomer identity and (3R,4R) configuration enable accurate RRT assignment and system suitability testing in related substances methods. [1] The certified purity (≥98%) and pharmacopoeial traceability (USP/EP) support ICH Q2(R1) validation parameters including specificity, linearity, accuracy, and precision. [2]

Synthetic Process Monitoring and QbD

As a process-related impurity, Impurity 9 functions as a marker for reaction completion during the late-stage deprotection or coupling steps in tofacitinib synthesis. LC-MS monitoring using Impurity 9 as a reference standard enables quantitative tracking of residual intermediate levels, supporting process optimization to reduce this impurity below the ICH Q3A reporting threshold (typically ≤0.1% for a maximum daily dose of 10 mg). [1][3]

Stability-Indicating Method Validation

Although Impurity 9 is a process-related substance rather than a primary degradation product, it serves as a resolution marker in stability-indicating UHPLC methods. In the validated method using 10 mM ammonium acetate (pH 5.0)–acetonitrile at 220 nm, Impurity 9 is chromatographically resolved from degradation products formed under oxidative, acidic, basic, thermal, and photolytic stress conditions, confirming method specificity. [3]

Regulatory Submission and Dossier Support

Tofacitinib Impurity 9 is supplied with a comprehensive characterization data package (NMR, HRMS, HPLC purity, and RRT data) compliant with regulatory guidelines. [2] This documentation directly supports Drug Master File (DMF) submissions, Certificate of Suitability to the European Pharmacopoeia (CEP) applications, and ANDA impurity profile justifications where individual impurity identification and spiking studies are required for each specified related substance. [1][2]

Application
Selection Property
Validation Focus
ANDA Method Development
2-amine regioisomer for accurate RRT; certified purity reference standard
Specificity and system suitability testing
Synthetic Process Monitoring
Process-related impurity marker for synthetic route control
Reaction completion and intermediate depletion
Stability-Indicating Method Validation
Chromatographic resolution from degradation products
Method specificity under ICH stress conditions
Regulatory Submission & Dossier
Full characterization data package (NMR, MS, HPLC)
DMF/CEP/ANDA impurity profile justification
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